N-(2,3-dichlorophenyl)-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide
Overview
Description
N-(2,3-dichlorophenyl)-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide, also known as DNP, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a strong odor. DNP has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide involves the inhibition of oxidative phosphorylation in mitochondria. N-(2,3-dichlorophenyl)-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide uncouples the electron transport chain from ATP synthesis, leading to a decrease in ATP production and an increase in metabolic rate. This can result in an increase in body temperature and energy expenditure.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It can increase metabolic rate and energy expenditure, leading to weight loss. However, N-(2,3-dichlorophenyl)-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide can also cause a number of adverse effects, including hyperthermia, tachycardia, and gastrointestinal disturbances. In addition, N-(2,3-dichlorophenyl)-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide can be toxic to the liver and kidneys and can cause oxidative stress and DNA damage.
Advantages and Limitations for Lab Experiments
N-(2,3-dichlorophenyl)-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of oxidative phosphorylation, making it a useful tool for studying mitochondrial function. N-(2,3-dichlorophenyl)-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide is also relatively easy to use and can be added directly to cell culture or animal models. However, N-(2,3-dichlorophenyl)-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide can be toxic at high concentrations and can cause non-specific effects, making it important to carefully control the dose and duration of exposure.
Future Directions
There are several directions for future research on N-(2,3-dichlorophenyl)-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide. One area of interest is the development of new analogs and derivatives of N-(2,3-dichlorophenyl)-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide with improved efficacy and safety profiles. Another area of interest is the use of N-(2,3-dichlorophenyl)-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide in the treatment of metabolic disorders, such as obesity and diabetes. Finally, there is a need for further research on the mechanism of action of N-(2,3-dichlorophenyl)-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide and its effects on cellular signaling pathways.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. It has been used as a probe to study the mechanism of action of various enzymes and proteins. N-(2,3-dichlorophenyl)-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide can also be used as a fluorescent label for imaging studies. In addition, N-(2,3-dichlorophenyl)-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide has been studied for its potential use in cancer therapy, as it has been shown to induce cell death in cancer cells.
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[(4-methyl-3-nitrobenzoyl)amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O3S/c1-8-5-6-9(7-12(8)21(23)24)14(22)19-20-15(25)18-11-4-2-3-10(16)13(11)17/h2-7H,1H3,(H,19,22)(H2,18,20,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOBGDINBKJHFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=S)NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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